N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine
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Overview
Description
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a leucine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Methoxyphenyl Group: This step involves the acylation of the benzodioxole ring with a methoxyphenyl acyl chloride under Friedel-Crafts conditions.
Coupling with Leucine: The final step involves the coupling of the intermediate with leucine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and protein binding due to its complex structure.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and methoxyphenyl group can participate in π-π interactions and hydrogen bonding, facilitating binding to target proteins. This can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-hydroxyphenyl)carbonyl]amino}prop-2-enoyl]leucine
- N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]leucine
Uniqueness
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and biological activity.
Properties
Molecular Formula |
C24H26N2O7 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H26N2O7/c1-14(2)10-18(24(29)30)26-23(28)17(11-15-8-9-20-21(12-15)33-13-32-20)25-22(27)16-6-4-5-7-19(16)31-3/h4-9,11-12,14,18H,10,13H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b17-11- |
InChI Key |
VWFQSUWKJRZIJS-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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